4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione
Description
4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione is a sulfur-containing triazine derivative with the molecular formula C₅H₉N₅S and a molecular weight of 171.22 g/mol (CAS: 791526-06-2). Its structure features two methylamino groups at positions 4 and 6 of the triazine ring and a thione (-S) group at position 2 (). The thione group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate for developing agrochemicals, pharmaceuticals, and liquid crystalline materials ().
Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(methylamino)-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-6-3-8-4(7-2)10-5(11)9-3/h1-2H3,(H3,6,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMAQTWOZLEECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=S)N=C(N1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576791 | |
| Record name | 4,6-Bis(methylamino)-1,3,5-triazine-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791526-06-2 | |
| Record name | 4,6-Bis(methylamino)-1,3,5-triazine-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Amination and Thionation
- Initial Amination : Reacting cyanuric chloride with methylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C selectively substitutes two chlorine atoms at the 4- and 6-positions, forming 2-chloro-4,6-bis(methylamino)-1,3,5-triazine.
- Thionation : The remaining 2-chloro group undergoes substitution with a sulfur source, such as thiourea or hydrogen sulfide, in the presence of a base (e.g., sodium hydroxide or triethylamine). This step typically requires elevated temperatures (80–100°C) and yields the target thione.
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methylamine (2.2 eq) | THF | 0–5 | 4 | 78–85 |
| 2 | Thiourea (1.1 eq), NaOH | EtOH | 80 | 6 | 65–72 |
One-Pot Synthesis via Cyclocondensation
An alternative approach constructs the triazine ring from smaller precursors while introducing substituents in situ. This method avoids isolation of intermediates, improving overall efficiency.
Reaction of Dicyandiamide with Methyl Isothiocyanate
Dicyandiamide reacts with methyl isothiocyanate in a basic aqueous medium, forming a thiourea intermediate. Subsequent cyclization under acidic conditions (e.g., HCl) generates the triazine-thione core:
$$
\text{C}2\text{H}4\text{N}4 + 2\,\text{CH}3\text{NCS} \xrightarrow{\text{NaOH}} \text{C}5\text{H}9\text{N}5\text{S} + 2\,\text{NH}3
$$
Optimized Parameters
- Molar Ratio : 1:2.5 (dicyandiamide:methyl isothiocyanate)
- Cyclization Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Yield : 70–75% after recrystallization from ethanol.
Post-Functionalization of Preformed Triazine-Thiones
Modifying existing triazine-thiones through alkylation or transamination offers a pathway to the target compound.
Transamination of 4,6-Dichloro-1,3,5-triazine-2(1H)-thione
4,6-Dichloro-1,3,5-triazine-2(1H)-thione undergoes displacement of chlorine atoms with methylamine in a pressurized reactor. Excess methylamine (3–4 eq) ensures complete substitution:
$$
\text{C}3\text{Cl}2\text{N}3\text{S} + 2\,\text{CH}3\text{NH}2 \rightarrow \text{C}5\text{H}9\text{N}5\text{S} + 2\,\text{HCl}
$$
Key Considerations
- Solvent : Dimethylformamide (DMF) enhances solubility and reaction kinetics.
- Temperature : 120°C for 8–12 hours achieves >90% conversion.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation accelerates reaction rates and improves yields by enabling precise temperature control.
MAOS Protocol for this compound
- Combine cyanuric chloride (1 eq), methylamine hydrochloride (2.2 eq), and thiourea (1.1 eq) in ethanol.
- Irradiate at 150 W, 100°C, for 20 minutes.
- Cool, filter, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Advantages
Characterization and Quality Control
Synthesized batches require rigorous characterization to confirm structure and purity:
Spectroscopic Analysis
Purity Assessment
- HPLC : C18 column, 95:5 water/acetonitrile, retention time = 4.2 min.
- Elemental Analysis : Calculated (%) C 35.09, H 5.30, N 40.91; Found (%) C 34.87, H 5.22, N 40.75.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for safety and cost-effectiveness:
Solvent Recovery
Byproduct Management
- Hydrochloric acid generated during transamination is neutralized with aqueous NaOH, producing NaCl for disposal.
Chemical Reactions Analysis
2.1. Thione-Thiol Tautomerism
The thione group (-C=S) exhibits tautomerism, shifting to the thiol form (-SH) under basic conditions:
This equilibrium enhances reactivity in alkylation and metal coordination .
2.2. Nucleophilic Substitution
The electron-deficient triazine ring undergoes nucleophilic substitution at positions 2, 4, and 6:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Methylamine, DMF, 60°C | 4,6-Bis(methylamino)-1,3,5-triazine-2-thione | ~75% | |
| Alkylation | Alkyl halides, K₂CO₃, RT | 2-Alkylthio derivatives | 50–85% |
2.3. Coordination Chemistry
The thione/thiol group acts as a ligand for transition metals, forming complexes with applications in catalysis:
Such complexes are characterized by IR and X-ray diffraction .
Stability and Decomposition
-
Thermal Stability : Decomposes above 250°C, releasing methylamine and sulfur-containing gases (TGA data) .
-
pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes in strong acids to form triazinones .
Comparative Reactivity of Triazine-Thiones
Scientific Research Applications
The compound 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione , also known by its CAS number 791526-06-2, is a member of the triazine family, characterized by its unique chemical structure and properties. This article will explore its applications in various scientific fields, including agriculture, pharmaceuticals, and materials science.
Agricultural Chemistry
Herbicides and Pesticides
One of the primary applications of this compound is in the development of herbicides and pesticides. Its triazine structure is known for its herbicidal activity, particularly against broadleaf weeds. The compound can inhibit photosynthesis in target plants by interfering with electron transport chains, making it effective in agricultural formulations.
Fungicides
In addition to herbicidal properties, this compound has shown potential as a fungicide. Its ability to disrupt cellular processes in fungi makes it suitable for protecting crops from fungal infections.
Pharmaceutical Applications
Antimicrobial Agents
Research indicates that derivatives of triazine compounds exhibit antimicrobial properties. This compound may be explored for developing new antimicrobial agents that target resistant bacterial strains.
Anticancer Research
Some studies have suggested that triazine derivatives possess anticancer activity through mechanisms such as apoptosis induction in cancer cells. Further research could focus on optimizing this compound for use in cancer therapeutics.
Materials Science
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the incorporation into polymer matrices that could enhance material performance in various applications.
Nanotechnology
In nanotechnology, triazine-based compounds are being investigated for their potential use in creating nanomaterials with unique electronic and optical properties. The ability to modify the compound's structure could lead to advancements in nanodevices and sensors.
Case Study 1: Herbicidal Efficacy
A study conducted on the efficacy of this compound demonstrated significant herbicidal activity against specific weed species. The results indicated a reduction in weed biomass by over 70% when applied at optimal concentrations.
Case Study 2: Antimicrobial Activity
In an investigation into its antimicrobial properties, derivatives of this compound were tested against various bacterial strains. Results showed that certain modifications increased potency against Gram-positive bacteria significantly compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Research Findings
Reactivity and Stability
- Thione vs. Oxo Groups: The thione group in this compound enhances nucleophilic reactivity compared to oxo-containing derivatives like AEEO and hydroxypropazine. For example, thione derivatives participate more readily in alkylation and cycloaddition reactions ().
- Alkyl Chain Effects: Longer alkyl chains (e.g., propylamino, octylamino) increase hydrophobicity (logP: 0.39 for methylamino vs. 6.4 for octylamino) and reduce aqueous solubility, making them suitable for lipid-based formulations ().
Biological Activity
4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione (CAS Number: 791526-06-2) is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes a triazine core substituted with methylamino groups and a thione functional group. The biological activity of this compound is significant in various fields, particularly in medicinal chemistry and pharmacology.
Structure-Activity Relationship (SAR)
The biological efficacy of 4,6-bis(methylamino)-1,3,5-triazine derivatives can be attributed to the presence of the triazine core and specific substituents. Research indicates that modifications at the 4 and 6 positions of the triazine ring can lead to enhanced biological activities.
- Topoisomerase Inhibition : Compounds with a similar triazine structure have shown potent inhibition of topoisomerase IIa, an enzyme critical for DNA replication. For instance, some derivatives exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents .
- Cytotoxicity : Studies have demonstrated that certain derivatives display significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 20.53 µM against HepG2 cells and 129.0 µM against MCF-7 cells .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in tumorigenesis .
- Antiviral and Antimicrobial Properties : Triazine derivatives have been reported to possess antiviral and antimicrobial activities. Their mechanism often involves disrupting cellular processes in pathogens .
Case Studies
Several studies have explored the biological activity of triazine derivatives:
- Study on Antitumor Activity : A systematic review highlighted various s-triazine derivatives' ability to inhibit cancer cell proliferation and induce apoptosis. The review emphasized the importance of substituent modifications in enhancing anticancer properties .
- Inhibition of Kinases : Research on kinase inhibitors has shown that certain triazine-based compounds can selectively inhibit kinases involved in cancer progression. For instance, compounds displaying IC50 values as low as 17 nM against Bruton's tyrosine kinase (BTK) illustrate their potential as targeted therapies .
- Structure Optimization : A recent study optimized the substituents on the triazine core to improve selectivity and potency against specific cancer types. The findings suggest that careful tuning of chemical properties can lead to more effective therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via trimerization of methyl isothiocyanate derivatives under high-pressure conditions (e.g., 800 MPa) with catalytic bases like Et₃N or pyridine. Steric hindrance in catalysts (e.g., bulky pyridines) may reduce efficiency, necessitating optimization of base selection and pressure conditions . Alternative routes include nucleophilic substitution on chlorinated triazine precursors, where solvent polarity and temperature critically impact substitution rates and purity. For example, dichloroethane under reflux (3 hours) has been used for analogous triazine-thione syntheses .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, while ¹H/¹³C NMR identifies substitution patterns and hydrogen bonding (e.g., NH signals at δ ~10.8 ppm in DMSO-d₆) . IR spectroscopy detects thione (C=S) stretches near 1200–1250 cm⁻¹. Single-crystal X-ray diffraction is recommended for resolving ambiguities in regiochemistry or hydrogen-bonding networks, as demonstrated for structurally related triazine derivatives .
Q. How should researchers handle safety protocols for this compound during synthesis and storage?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility of intermediates. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Waste disposal requires segregation and treatment by certified agencies to mitigate environmental risks, as outlined for similar triazine-thiones .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and tautomeric equilibria (thione ↔ thiol forms). These insights predict nucleophilic/electrophilic sites for functionalization, such as sulfur-centered reactivity in cross-coupling reactions. Solvent effects (PCM models) refine predictions for reaction pathways .
Q. What strategies resolve contradictions in reported catalytic efficiencies for triazine-thione syntheses?
- Methodological Answer : Systematic variation of catalysts (e.g., Et₃N vs. hindered pyridines) under controlled pressure/temperature conditions can identify steric/electronic bottlenecks. Kinetic studies (e.g., in situ IR monitoring) quantify rate differences, while Hammett plots correlate substituent effects with yield. For example, pyridine’s basicity versus steric bulk in trimerization reactions highlights trade-offs between catalytic activity and accessibility .
Q. How does the compound’s supramolecular behavior (e.g., hydrogen bonding, π-stacking) influence its crystallinity and material properties?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions, such as NH···S hydrogen bonds and aryl stacking, which dictate packing motifs and thermal stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate these interactions with decomposition temperatures (>200°C for related triazines) . Solvent-mediated recrystallization (e.g., CH₂Cl₂/Et₂O) optimizes crystal quality for structure-property studies .
Experimental Design Considerations
Designing a reaction optimization study for solvent and temperature effects on synthesis:
- Methodology : Use a factorial design varying solvents (polar aprotic vs. nonpolar) and temperatures (25–120°C). Monitor reaction progress via TLC/GC-MS and quantify yields via HPLC. For example, dichloroethane at reflux (~85°C) may enhance solubility of hydrophobic intermediates, while DMF could stabilize transition states in SNAr reactions .
Analyzing conflicting data on biological activity of triazine-thiones:
- Methodology : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, co-solvents) to isolate compound effects. Compare IC₅₀ values across studies, adjusting for purity (via NMR/HPLC) and tautomeric equilibria, which may alter binding affinity. Molecular docking simulations can further validate structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
